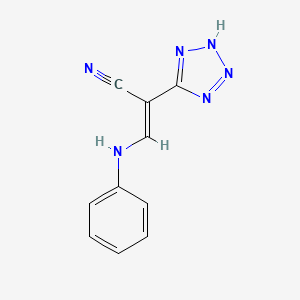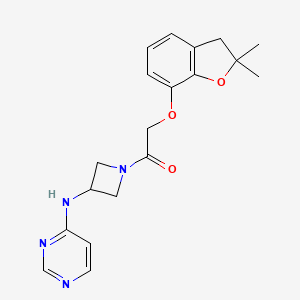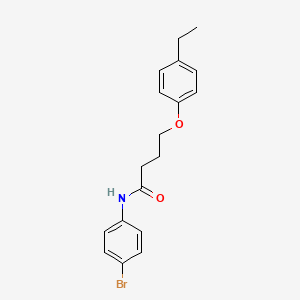
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Molecular Interactions
Research into compounds structurally related to 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has focused on their crystal structures and the nature of their intermolecular interactions. For instance, studies on benzenesulfonamide derivatives have highlighted the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These interactions are critical in understanding the structural basis for the chemical and physical properties of such compounds, which can influence their applicability in various scientific fields, including materials science and drug design (Bats, Frost, & Hashmi, 2001).
Inhibitors of Carbonic Anhydrases
Compounds with benzenesulfonamide moieties, similar to this compound, have been synthesized and tested as inhibitors of the human carbonic anhydrase (CA) isoforms. These studies have shown that introducing certain groups to the benzenesulfonamide ring can significantly affect the binding affinity to CA isoforms, potentially offering a pathway to the development of selective inhibitors for therapeutic use. Specifically, chlorinated derivatives have demonstrated enhanced affinity and selectivity towards specific CA isoforms, which is crucial for targeting cancer-related CAs (Vaškevičienė et al., 2019).
Metal Coordination Ligands
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide has provided insights into their potential as ligands for metal coordination. These compounds exhibit varied molecular and supramolecular structures, which can be fine-tuned by altering the substituents on the benzenesulfonamide moiety. This adaptability makes them suitable candidates for developing coordination complexes with specific properties, relevant for catalysis, materials science, and pharmaceutical applications (Jacobs, Chan, & O'Connor, 2013).
Novel Synthetic Routes and Chemical Reactions
The study of compounds related to this compound has led to the development of novel synthetic methods. For example, a gold(I)-catalyzed cascade reaction has been employed to obtain N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a rare 1,2-alkynyl migration onto a gold carbenoid. This method highlights the utility of these compounds in enriching gold carbenoid chemistry and opens up new avenues for synthesizing structurally complex molecules with potential applications in drug discovery and material science (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Properties
IUPAC Name |
2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZNWSSOENZQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)

![6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid](/img/structure/B2700952.png)
![5-{[(3-acetylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2700953.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)






